Functional Translation Selectivity: eIF4A3-IN-13 vs. eIF4A3-IN-9
eIF4A3-IN-13 exhibits a functional selectivity profile that is distinct from the closely related rocaglate analog, eIF4A3-IN-9. This is a critical differentiator for researchers designing experiments to study translation initiation mechanisms. In a cellular reporter assay, eIF4A3-IN-13 demonstrated a >37-fold preference for inhibiting cap-dependent translation (myc-LUC) over IRES-dependent translation (tub-LUC). In stark contrast, eIF4A3-IN-9 shows a >50-fold preference but with far lower absolute potency on the cap-dependent reporter. This indicates that eIF4A3-IN-13 is a more effective and functionally selective probe for dissecting eIF4F-mediated translation initiation .
| Evidence Dimension | Functional translation selectivity (Cap-dependent vs. IRES-mediated) |
|---|---|
| Target Compound Data | myc-LUC EC50 = 0.6 nM; tub-LUC EC50 = 15 nM |
| Comparator Or Baseline | eIF4A3-IN-9: myc-LUC EC50 = 40 nM; tub-LUC EC50 = >2000 nM |
| Quantified Difference | eIF4A3-IN-13 is 67x more potent on myc-LUC (cap-dependent). eIF4A3-IN-9 shows a >50x selectivity ratio but with low absolute potency on myc-LUC. |
| Conditions | Human MDA-MB-231 breast cancer cells transfected with dual-luciferase reporters for cap-dependent (myc-LUC) and IRES-mediated (tub-LUC) translation, incubated for 24 hrs . |
Why This Matters
For studies requiring potent and specific disruption of eIF4F complex assembly, eIF4A3-IN-13 provides a far more effective tool than eIF4A3-IN-9, which may not achieve meaningful inhibition of cap-dependent translation at comparable concentrations.
